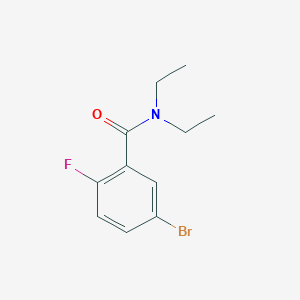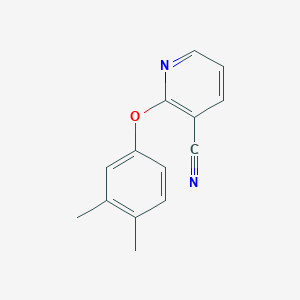![molecular formula C22H20N4OS B7469244 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, also known as TQPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The exact mechanism of action of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is not fully understood, but it is believed to work through multiple pathways. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of enzymes involved in cancer cell growth, induce apoptosis, and inhibit the production of inflammatory cytokines. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have antioxidant and anti-inflammatory effects, which may protect neurons from damage.
Biochemical and Physiological Effects:
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to inhibit the activity of DNA topoisomerase IIα, an enzyme that is essential for cancer cell growth. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to induce apoptosis in cancer cells through the activation of caspases. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to increase the levels of antioxidant enzymes and decrease the levels of inflammatory cytokines. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has also been shown to protect neurons from oxidative stress and neurotoxicity.
实验室实验的优点和局限性
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has several advantages for lab experiments, including its high potency and selectivity for specific targets. 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is also stable and can be easily synthesized in large quantities. However, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as a neuroprotective agent and its ability to improve cognitive function. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol could be further studied for its potential as an anti-inflammatory agent and its ability to modulate the immune response. Additionally, the development of new formulations and delivery methods could improve the solubility and bioavailability of 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol, making it more effective for therapeutic use.
In conclusion, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol is a promising compound with potential therapeutic properties in various fields of research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
合成方法
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol can be synthesized through a multi-step process that involves the reaction of 2-aminobenzoic acid with o-bromoaniline to form 2-(2-bromoanilino)benzoic acid. This compound is then reacted with 2-thiophen-2-yl-4(3H)-quinazolinone to form the intermediate product, which is further reacted with piperazine and phenol to produce 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol.
科学研究应用
4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, neurological disorders, and inflammation. In cancer research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurological disorders, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease and Alzheimer's disease. In inflammation research, 4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-17-9-7-16(8-10-17)25-11-13-26(14-12-25)22-18-4-1-2-5-19(18)23-21(24-22)20-6-3-15-28-20/h1-10,15,27H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLQOSMJLJTHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C3=NC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)






![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)